1,3-bis[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one
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Overview
Description
1,3-bis[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one is a complex organic compound with the molecular formula C27H18Cl2O4 and a molecular weight of 477.348 . This compound belongs to the class of benzo[c]chromen-6-one derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl alcohol and benzo[c]chromen-6-one.
Protection and Activation: The hydroxyl groups of the starting materials are protected or activated to facilitate the subsequent reactions.
Coupling Reaction: The key step involves the coupling of the protected or activated intermediates using reagents such as palladium catalysts in a Suzuki-Miyaura cross-coupling reaction.
Deprotection: After the coupling reaction, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent selection, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-bis[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1,3-bis[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly phosphodiesterase inhibitors.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-bis[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as phosphodiesterases, leading to inhibition of their activity.
Pathways Involved: By inhibiting phosphodiesterases, the compound can modulate intracellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,3-bis[(4-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one: A similar compound with a different substitution pattern on the benzyl groups.
4-aminomethyl-7-benzyloxy-2H-chromen-2-ones: Compounds with similar core structures but different functional groups, investigated for their potential as multi-targeting inhibitors.
Uniqueness
1,3-bis[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
Molecular Formula |
C27H18Cl2O4 |
---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
1,3-bis[(2-chlorophenyl)methoxy]benzo[c]chromen-6-one |
InChI |
InChI=1S/C27H18Cl2O4/c28-22-11-5-1-7-17(22)15-31-19-13-24(32-16-18-8-2-6-12-23(18)29)26-20-9-3-4-10-21(20)27(30)33-25(26)14-19/h1-14H,15-16H2 |
InChI Key |
OGUFCMVEDHJRKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C4=CC=CC=C4C(=O)O3)C(=C2)OCC5=CC=CC=C5Cl)Cl |
Origin of Product |
United States |
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